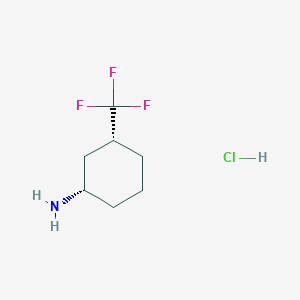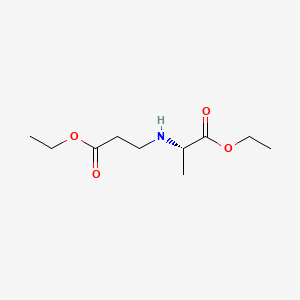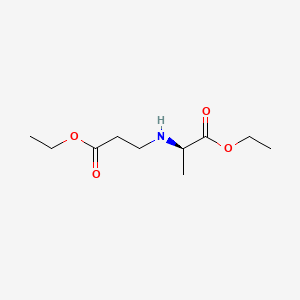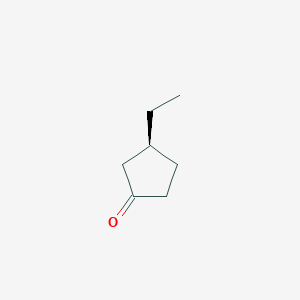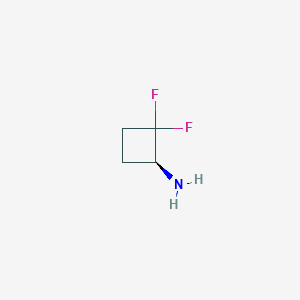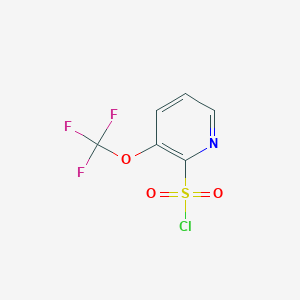
3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride: is a chemical compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a pyridine ring, along with a sulfonyl chloride group (-SO2Cl)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethoxy group onto a pyridine ring, followed by the addition of the sulfonyl chloride group. One common method involves the reaction of 3-hydroxypyridine with trifluoromethanesulfonic anhydride (Tf2O) to introduce the trifluoromethoxy group. This intermediate is then treated with chlorosulfonic acid (HSO3Cl) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The trifluoromethoxy group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors or receptor modulators. Its trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates .
Industry: In the agrochemical industry, this compound is used to develop herbicides and pesticides with improved efficacy and environmental stability .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- 3-(Trifluoromethoxy)benzene-1-sulfonyl chloride
- 3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride
Comparison: Compared to these similar compounds, 3-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is unique due to the position of the trifluoromethoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethoxy group at the 3-position of the pyridine ring can enhance the compound’s electrophilicity and stability, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-4(2-1-3-11-5)14-6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCONHIMVIPBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
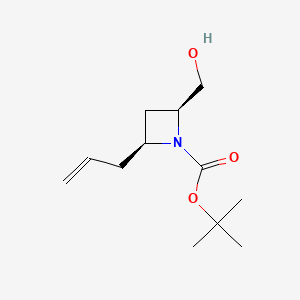
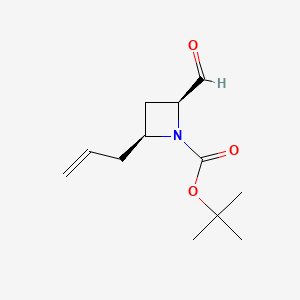
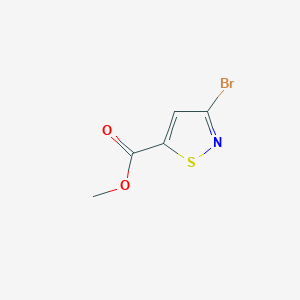
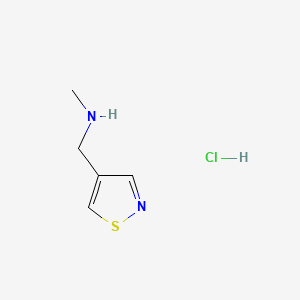
![[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol; para-toluene sulfonate](/img/structure/B8184039.png)
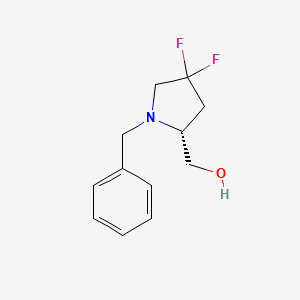
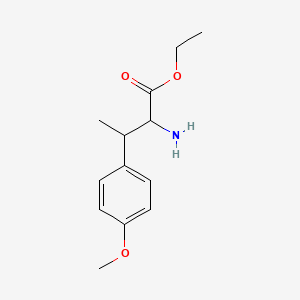
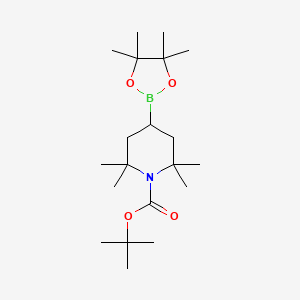
![8-Benzenesulfonyl-1,2,3,8-tetrahydro-2,8-diaza-cyclopenta[a]indene](/img/structure/B8184061.png)
